molecular formula C15H19N3O3S B12807334 Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate CAS No. 34613-39-3

Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate

Cat. No.: B12807334
CAS No.: 34613-39-3
M. Wt: 321.4 g/mol
InChI Key: YZQYZBJUUATMOI-UHFFFAOYSA-N
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Description

Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate is a chemical compound with the molecular formula C15H19N3O3S and a molecular weight of 321.395. This compound is known for its unique structure, which includes a benzothiadiazine ring, a hexanoyl group, and a carbamate ester. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate typically involves the reaction of 1-hexanoyl-1H-2,1,4-benzothiadiazine with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Methyl (1-hexanoyl-1H-2,1,4-benzothiadiazin-3-yl)carbamate can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but may differ in its functional groups or substituents.

    Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound has a different core structure but shares some functional similarities.

Properties

CAS No.

34613-39-3

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

methyl N-(1-hexanoyl-2,1,4-benzothiadiazin-3-yl)carbamate

InChI

InChI=1S/C15H19N3O3S/c1-3-4-5-10-13(19)18-12-9-7-6-8-11(12)16-14(22-18)17-15(20)21-2/h6-9H,3-5,10H2,1-2H3,(H,16,17,20)

InChI Key

YZQYZBJUUATMOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C2=CC=CC=C2N=C(S1)NC(=O)OC

Origin of Product

United States

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